molecular formula C19H17NO2 B484830 N-benzyl-2-naphthalen-1-yloxyacetamide CAS No. 444082-63-7

N-benzyl-2-naphthalen-1-yloxyacetamide

Cat. No.: B484830
CAS No.: 444082-63-7
M. Wt: 291.3g/mol
InChI Key: RWAYNFBAZGHHON-UHFFFAOYSA-N
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Description

N-benzyl-2-naphthalen-1-yloxyacetamide is a synthetic compound featuring a naphthalene core linked to a benzyl group through an acetamide bridge. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. Compounds within the naphthalen-1-yloxyacetamide class have demonstrated considerable potential in anticancer research. For instance, closely related naphthalen-1-yloxyacetamide-tethered acrylamide conjugates have been synthesized and shown potent anti-proliferative activity against hormone-responsive breast cancer cell lines (e.g., MCF-7). These compounds have been found to act through multiple mechanisms, including aromatase enzyme inhibition, induction of cell cycle arrest, and promotion of apoptosis by modulating the expression of key proteins like Bcl-2 and caspase-9 . Furthermore, the N-benzyl acetamide moiety is a recognized structural feature in neuropharmacology, with some derivatives exhibiting protective effects in models of seizures, indicating the potential for central nervous system activity . Researchers value this scaffold for its versatility and ability to improve the chemical and metabolic stability of lead compounds while maintaining their pharmacological profile . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

CAS No.

444082-63-7

Molecular Formula

C19H17NO2

Molecular Weight

291.3g/mol

IUPAC Name

N-benzyl-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C19H17NO2/c21-19(20-13-15-7-2-1-3-8-15)14-22-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,20,21)

InChI Key

RWAYNFBAZGHHON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-benzyl-2-naphthalen-1-yloxyacetamide, enabling comparative analysis of their physicochemical properties, synthesis, and applications.

Structural and Functional Analogues

Compound Name Molecular Formula Key Structural Features Synthesis Method Key Spectral Data (IR/NMR) Applications/Notes References
This compound C₁₉H₁₇NO₂ Benzyl-NH, naphthyloxy, acetamide Likely via nucleophilic substitution Not reported in evidence Potential ligand or bioactive compound N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C₂₁H₁₈N₄O₃ Triazole, naphthyloxy, phenylacetamide 1,3-Dipolar cycloaddition (click chemistry) IR: 1671 cm⁻¹ (C=O), 1H NMR: δ 5.38 (NCH₂CO) Metal-catalyzed C–H functionalization
N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide C₁₄H₁₅NO₂ Ethyl linker, naphthyloxy, acetamide Not specified (likely alkylation) Molecular weight: 229.281 g/mol Simpler analog for structure-activity
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide C₁₅H₁₂N₂OS Thiazole, naphthyl, acetamide Amide coupling X-ray crystallography confirmed structure Heterocyclic interactions in crystals

Key Comparative Insights

  • Synthetic Routes: The triazole-containing analog (C₂₁H₁₈N₄O₃) employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, enabling regioselective triazole formation . In contrast, this compound likely requires nucleophilic displacement of a leaving group (e.g., chloride) by benzylamine. The thiazole analog (C₁₅H₁₂N₂OS) involves straightforward amide coupling between 2-(naphthalen-1-yl)acetic acid and 2-aminothiazole .
  • Spectroscopic Features :

    • IR Spectroscopy : All acetamide derivatives show strong C=O stretches (~1670–1680 cm⁻¹), but substituents alter exact positions. For example, electron-withdrawing groups (e.g., nitro in compound 6b) shift C=O to 1682 cm⁻¹ .
    • NMR Spectroscopy : The benzyl group in the target compound would produce distinct aromatic protons (δ 7.2–7.5 ppm) and a singlet for the N-CH₂ group (δ ~4.5–5.5 ppm), comparable to triazole analogs (δ 5.38 ppm for NCH₂CO) .
  • Structural and Electronic Effects: Benzyl vs. Triazole vs. Thiazole: Triazole rings (C₂₁H₁₈N₄O₃) enable metal coordination and hydrogen bonding, whereas thiazole (C₁₅H₁₂N₂OS) introduces sulfur-based π-interactions, influencing crystal packing and reactivity .
  • Applications: Triazole-containing analogs are explored for metal-catalyzed C–H bond functionalization due to their N,O-bidentate directing groups .

Research Findings and Data Tables

Physicochemical Properties

Property This compound Triazole Analog Ethyl Analog Thiazole Analog
Molecular Weight (g/mol) 297.35 378.39 229.28 268.33
LogP (Predicted) ~4.2 ~3.8 ~2.9 ~3.5
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH) 1 (NH)

Preparation Methods

Synthesis of N-Benzyl-2-Chloroacetamide

The preparation of N-benzyl-2-(naphthalen-1-yloxy)acetamide typically begins with the synthesis of the intermediate N-benzyl-2-chloroacetamide . This compound is synthesized via the reaction of benzylamine with chloroacetyl chloride under controlled conditions. As described in, a mixture of benzylamine and chloroacetyl chloride in acetonitrile, refluxed with anhydrous potassium carbonate (K₂CO₃), yields N-benzyl-2-chloroacetamide with high purity. The reaction mechanism involves nucleophilic acyl substitution, where the amine group of benzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.

Key Reaction Conditions:

  • Solvent : Acetonitrile

  • Base : Anhydrous K₂CO₃

  • Temperature : Reflux (82°C)

  • Reaction Time : 1–5 hours

  • Yield : ~85% (purified via silica gel chromatography).

Substitution with Naphthalen-1-ol

The chloro group in N-benzyl-2-chloroacetamide is subsequently displaced by the naphthalen-1-olate ion in a nucleophilic aromatic substitution (SNAr) reaction. This step is critical for introducing the naphthalen-1-yloxy moiety. As demonstrated in, the reaction employs 1-naphthol as the nucleophile, activated by a base such as K₂CO₃ in a polar aprotic solvent.

Procedure:

  • N-Benzyl-2-chloroacetamide (1 mmol) and 1-naphthol (1.2 mmol) are dissolved in dioxane or acetone .

  • Anhydrous K₂CO₃ (2 mmol) is added to deprotonate the naphthol, generating the naphthalen-1-olate ion.

  • The mixture is refluxed for 6–8 hours, monitored by TLC.

  • Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether).

Analytical Data:

  • IR Spectroscopy : Absorption bands at 1660 cm⁻¹ (C=O stretch of amide) and 1240 cm⁻¹ (C-O-C ether stretch).

  • ¹H NMR : δ 7.85–7.25 ppm (naphthalene protons), δ 4.50 ppm (s, 2H, CH₂), δ 4.30 ppm (s, 2H, N-CH₂-C₆H₅).

  • Yield : 70–75%.

Microwave-Assisted Solid-State Synthesis

Procedure:

  • N-Benzyl-2-hydroxyacetamide (1 mmol) and 1-naphthol (1 mmol) are mixed in solid state.

  • The mixture is irradiated in a microwave oven (700 W, 100–120°C) for 10–15 minutes.

  • The product is purified via alumina column chromatography using ethyl acetate.

Advantages:

  • Reaction Time : 10–15 minutes (vs. 6–8 hours for conventional methods).

  • Solvent-Free : Reduces environmental impact.

  • Yield : ~65% (estimated based on analogous reactions).

Direct Amidation of 2-(Naphthalen-1-yloxy)acetic Acid

Procedure:

  • 2-(Naphthalen-1-yloxy)acetic acid (1 mmol) is activated with EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) in dichloromethane.

  • Benzylamine (1.5 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

  • The product is extracted, washed, and purified via recrystallization.

Challenges:

  • Requires pre-synthesis of 2-(naphthalen-1-yloxy)acetic acid.

  • Lower yields (~60%) compared to substitution methods.

Comparative Analysis of Preparation Methods

Method Reaction Time Yield Purity Environmental Impact
Nucleophilic Substitution6–8 hours70–75%>95%Moderate (solvent use)
Microwave-Assisted10–15 minutes~65%>90%Low (solvent-free)
Direct Amidation12 hours~60%>85%High (multiple steps)

Optimization Strategies and Challenges

Solvent Selection

  • Polar Aprotic Solvents : Dioxane and acetone enhance nucleophilicity of the naphthalen-1-olate ion but require careful drying to prevent hydrolysis.

  • Microwave Compatibility : Solvent-free conditions in microwave synthesis reduce purification steps but may lead to side reactions in bulkier substrates.

Base Optimization

  • K₂CO₃ vs. Cs₂CO₃ : Cesium carbonate offers higher solubility in organic solvents but increases costs.

Purification Techniques

  • Chromatography : Silica gel columns (ethyl acetate/petroleum ether) are effective but time-consuming.

  • Recrystallization : Ethanol or methanol recrystallization improves purity but may reduce yields .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-benzyl-2-naphthalen-1-yloxyacetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base, followed by amidation with benzylamine derivatives . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Reaction optimization focuses on temperature control (room temperature to 80°C), stoichiometric ratios, and inert atmospheres to prevent side reactions .

Q. How is the molecular structure of This compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks for naphthalene protons (δ 7.2–8.5 ppm), benzyl groups (δ 4.5–5.5 ppm for CH₂), and acetamide carbonyl (δ ~170 ppm) .
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement resolves bond lengths, angles, and torsional conformations. Hydrogen-bonding networks are analyzed using ORTEP-3 .

Q. What purification strategies are effective for isolating This compound from complex reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to isolate high-purity crystals .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination of This compound?

  • Methodological Answer : Twinned crystals require careful data integration (HKL-2000) and refinement in SHELXL using TWIN/BASF commands. For disordered regions (e.g., flexible benzyl groups), PART instructions and isotropic displacement parameter restraints improve model accuracy .

Q. What mechanistic insights guide the optimization of coupling reactions in synthesizing This compound?

  • Methodological Answer : Kinetic studies (e.g., TLC monitoring) identify rate-limiting steps, such as oxyanion formation from 1-naphthol. Propargyl bromide addition is accelerated under anhydrous conditions to minimize hydrolysis. DFT calculations (Gaussian 16) model transition states for steric/electronic tuning .

Q. How does This compound interact with biological targets, and what assays validate its bioactivity?

  • Methodological Answer : Hypothesized mechanisms include enzyme inhibition (e.g., HDACs) via acetamide coordination to active-site zinc. Validate using:

  • Fluorescence polarization assays : Measure binding affinity to recombinant proteins.
  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions with RMSD validation against crystallographic data .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of This compound?

  • Methodological Answer : Graph-set analysis (R₂²(8) motifs) identifies intermolecular N–H⋯O and C–H⋯π interactions. Hirshfeld surface plots (CrystalExplorer) quantify contributions of H-bonding (≈30%) and van der Waals forces to lattice energy .

Q. Which analytical techniques resolve intermediates during the synthesis of This compound?

  • Methodological Answer :

  • HPLC-DAD : Monitor reaction progress with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
  • LC-MS : Confirm intermediate masses (e.g., m/z 320.1 for propargyl-naphthol adducts) .

Q. How are spectroscopic discrepancies (e.g., split NMR peaks) interpreted for This compound derivatives?

  • Methodological Answer : Peak splitting in ¹H NMR may indicate rotameric equilibria or diastereotopic protons. Variable-temperature NMR (VT-NMR, 25–80°C) coalesces signals to identify dynamic processes. 2D NOESY confirms spatial proximity of substituents .

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